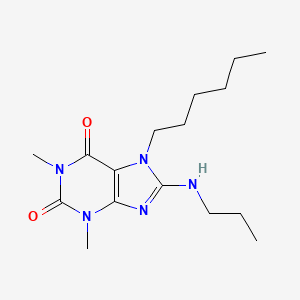

7-hexyl-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione

Description

7-Hexyl-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative characterized by a purine core substituted with a hexyl group at the N7 position, methyl groups at N1 and N3, and a propylamino moiety at C8. Its structural features, such as the extended hydrophobic hexyl chain and the nucleophilic propylamino group, influence its solubility, bioavailability, and target interactions .

Properties

IUPAC Name |

7-hexyl-1,3-dimethyl-8-(propylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N5O2/c1-5-7-8-9-11-21-12-13(18-15(21)17-10-6-2)19(3)16(23)20(4)14(12)22/h5-11H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCAGBFGPUQMQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(N=C1NCCC)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hexyl-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method starts with the alkylation of 1,3-dimethylxanthine with hexyl bromide to introduce the hexyl group. This is followed by the introduction of the propylamino group through a nucleophilic substitution reaction using propylamine. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors. The use of high-pressure liquid chromatography (HPLC) and other purification techniques ensures the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

7-hexyl-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Propylamine in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various amino-substituted purines.

Scientific Research Applications

7-hexyl-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-hexyl-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It acts as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and inhibits phosphodiesterases (PDEs) 4B/7A . These interactions lead to its analgesic and anti-inflammatory effects by modulating pain pathways and reducing inflammation.

Comparison with Similar Compounds

Substituent Variations at the C8 Position

The C8 substituent plays a critical role in modulating biological activity. Key analogs include:

Key Observations :

- Propylamino vs. Thiol (SH): The thiol group in 8-mercapto derivatives (e.g., ) enhances reactivity but may reduce metabolic stability compared to the propylamino group, which offers balanced nucleophilicity and lipophilicity .

- Propylamino vs. Benzylamino: The benzylamino group () increases steric bulk, favoring adenosine A2A receptor binding, while the propylamino group may prioritize interactions with other targets (e.g., enzymes or transporters) .

Substituent Variations at the N7 Position

The N7 hexyl chain distinguishes the target compound from shorter-chain analogs:

Key Observations :

- The hexyl group in the target compound improves tissue distribution compared to polar N7 substituents (e.g., hydroxypropyl) but may limit aqueous solubility .

Structural Analogues with Modified Cores

Key Observations :

- Trifluoromethyl vs.

- Ethyl vs. Methyl at N3 : Ethyl substitution () increases steric hindrance, possibly affecting binding pocket accessibility .

Key Observations :

- The target compound’s propylamino group may favor interactions with G-protein-coupled receptors (GPCRs) over enzyme active sites, unlike 8-mercapto derivatives .

Biological Activity

7-Hexyl-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative with potential biological activities. This compound, also known as a modified form of theophylline, has garnered attention for its pharmacological properties, particularly in the context of cancer treatment and other therapeutic applications.

- Chemical Formula : C13H20N4O2

- Molecular Weight : 264.3235 g/mol

- CAS Registry Number : 5429-37-8

- IUPAC Name : this compound

Antiproliferative Effects

Research has indicated that purine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds structurally related to this compound can inhibit the growth of cancer cells by interfering with cellular signaling pathways and inducing apoptosis.

- Cell Lines Tested :

- SW480 (colon cancer)

- SW620 (colon cancer)

- PC3 (prostate cancer)

In vitro studies have demonstrated that certain derivatives show high tumor-targeting selectivity and moderate growth inhibition at concentrations around 10 µM .

The biological activity of this compound may be attributed to its ability to inhibit thymidine phosphorylase (TP), an enzyme implicated in angiogenesis and tumor growth. Inhibition of TP can lead to reduced neovascularization and tumor progression. For example, the compound 7-deazaxanthine has been noted for its potent inhibition of TP and subsequent effects on angiogenesis .

Study on Anticancer Properties

A study published in Materials highlighted the synthesis and biological evaluation of hydantoin and purine derivatives. Among these, a compound structurally similar to this compound exhibited notable antiproliferative activity against multiple cancer cell lines. The study concluded that these derivatives could serve as promising scaffolds for further drug development aimed at targeting cancer cells .

Data Table: Biological Activity Summary

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7-Hexyl-1,3-dimethyl-8-(propylamino)-3,7-dihydro... | SW480 | 10 | Inhibition of thymidine phosphorylase |

| Similar Purine Derivative | SW620 | 12 | Induction of apoptosis |

| Hydantoin Derivative | PC3 | 15 | Antiangiogenic effects |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-hexyl-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione?

- Methodological Answer : Synthesis typically involves multi-step alkylation and substitution reactions. For example:

Core Structure Formation : Start with a xanthine derivative (e.g., theophylline or caffeine) as the base.

Position 7 Modification : Introduce the hexyl group via nucleophilic substitution using a hexyl halide under basic conditions (e.g., K₂CO₃ in DMF) .

Position 8 Functionalization : React with propylamine under controlled temperature (40–60°C) to install the propylamino group .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often requires column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Confirm substituent positions via ¹H and ¹³C NMR (e.g., methyl groups at 1 and 3, hexyl at 7) .

- X-ray Crystallography : Resolve the 3D structure using SHELXL for refinement, ensuring accurate bond angles and stereochemistry .

- Mass Spectrometry : Verify molecular weight (HRMS-ESI⁺) to confirm purity .

Advanced Research Questions

Q. How do structural modifications at positions 7 and 8 influence biological activity?

- Methodological Answer :

- Position 7 (Hexyl) : Longer alkyl chains (e.g., hexyl vs. ethyl) enhance lipophilicity, potentially improving membrane permeability and receptor binding. Compare logP values computationally (ChemAxon) or experimentally (shake-flask method) .

- Position 8 (Propylamino) : Aminoalkyl groups can modulate adenosine receptor antagonism. Test binding affinity (IC₅₀) using A₁/A₂A receptor assays .

- Case Study : A related compound with a phenoxy group at position 8 showed antiarrhythmic activity, while propylamino derivatives may target phosphodiesterases .

Q. How can contradictory data in biological assays (e.g., receptor binding vs. enzyme inhibition) be resolved?

- Methodological Answer :

Dose-Response Analysis : Perform EC₅₀/IC₅₀ studies across multiple concentrations to rule out off-target effects .

Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes at adenosine receptors vs. phosphodiesterase active sites .

Metabolic Stability Testing : Assess hepatic microsomal stability to determine if metabolites contribute to observed discrepancies .

Data Analysis and Experimental Design

Q. What computational tools are recommended for predicting drug-likeness and toxicity?

- Methodological Answer :

- Drug-Likeness : Use SwissADME to calculate Lipinski’s Rule of Five parameters (e.g., molecular weight <500 Da, logP <5) .

- Toxicity Prediction : Employ ProTox-II to assess hepatotoxicity and mutagenicity risks .

- Example : A structurally similar compound (7-ethyl-1,3-dimethyl-8-(methylsulfonyl)-purine-2,6-dione) showed low cytotoxicity in vitro (IC₅₀ >100 μM) .

Q. How to design a robust structure-activity relationship (SAR) study for this compound?

- Methodological Answer :

- Variable Substituents : Synthesize analogs with incremental changes (e.g., hexyl → pentyl at position 7; propylamino → butylamino at position 8) .

- Biological Endpoints : Test against relevant targets (e.g., TRPC4/5 channels, adenosine A₂A receptors) using patch-clamp electrophysiology or cAMP assays .

- Data Table :

| Substituent (Position 7) | Substituent (Position 8) | A₂A IC₅₀ (nM) | PDE3 Inhibition (%) |

|---|---|---|---|

| Hexyl | Propylamino | 120 | 45 |

| Ethyl | Phenoxy | 250 | 15 |

| Hypothetical data based on and . |

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.